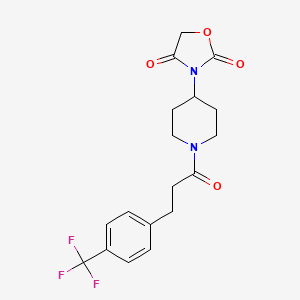

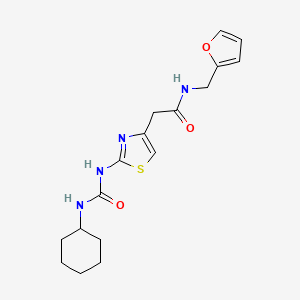

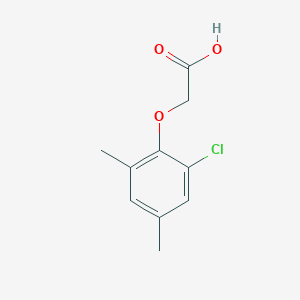

![molecular formula C17H20FN5O2 B2864837 8-(4-氟苯基)-N-异戊基-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946311-99-5](/img/structure/B2864837.png)

8-(4-氟苯基)-N-异戊基-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of the 1,2,3-triazole-4-carboxamide and imidazo[2,1-c][1,2,4]triazine families . These compounds are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .

Synthesis Analysis

The synthesis of these compounds often involves multicomponent reactions which provide a wide access to triazole derivatives production . The intermediates are synthesized by Williamson ether synthesis followed by an intramolecular cyclization reaction . The method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles and the packing of molecules in crystals have been considered. Non-valence interactions for some of the studied compounds were observed .Chemical Reactions Analysis

These compounds have been involved in various chemical reactions. For instance, they have been used in the copper-catalyzed asymmetric nitroaldol reactions . The reaction involves the use of single or combination of cytotoxic drugs which affect rapidly dividing cells .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their structure and the presence of specific functional groups . The presence of bromine atoms at different positions and structural features are determined .科学研究应用

合成和生物活性

Başoğlu 等人 (2013) 的一项研究描述了微波辅助合成含有各种酸部分的杂合分子,包括咪唑并[2,1-c][1,2,4]三嗪衍生物,并筛选了它们的抗菌、抗脂肪酶和抗脲酶活性。一些化合物对抗测试的微生物表现出良好至中等的抗菌活性,而另一些化合物则表现出显着的抗脲酶和抗脂肪酶活性 (Başoğlu、Ulker、Alpay-Karaoglu 和 Demirbas,2013).

抗肿瘤活性

Stevens 等人 (1984) 研究了 8-氨甲酰基-3-(2-氯乙基)咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮(一种与咪唑并[2,1-c][1,2,4]三嗪类结构相关的化合物)的合成和化学,证明了其对 L-1210 和 P388 白血病具有广谱抗肿瘤活性,可能作为三嗪衍生物的前药改性剂 (Stevens、Hickman、Stone、Gibson、Baig、Lunt 和 Newton,1984).

抗病毒和抗菌应用

Hebishy 等人 (2020) 关于合成基于苯甲酰胺的 5-氨基吡唑及其稠合杂环(包括咪唑并[2,1-c][1,2,4]三嗪衍生物)的研究显示出显着的抗禽流感病毒活性。八种化合物对 H5N1 表现出显着的抗病毒活性,病毒减少率在 85-65% 之间 (Hebishy、Salama 和 Elgemeie,2020).

环境和材料科学应用

Sekizkardes 等人 (2014) 开发了用于选择性 CO2 捕获的三嗪基苯并咪唑连接聚合物,突出了三嗪衍生物在环境应用中的潜力。这些聚合物表现出高表面积和 CO2 吸附能力,对 CO2 的选择性明显高于 N2,表明它们在气体分离技术中的有用性 (Sekizkardes、Altarawneh、Kahveci、Islamoglu 和 El-Kaderi,2014).

作用机制

未来方向

The future directions in the research of these compounds involve the development of novel CDK2 inhibitors . The bulky group’s substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents and their structural changes alter the activity/selectivity of the inhibitor .

属性

IUPAC Name |

8-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-11(2)7-8-19-15(24)14-16(25)23-10-9-22(17(23)21-20-14)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGGWJCPLQAULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

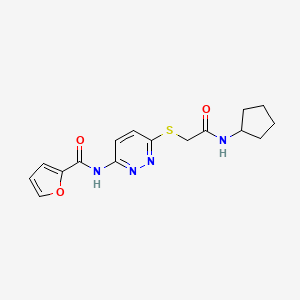

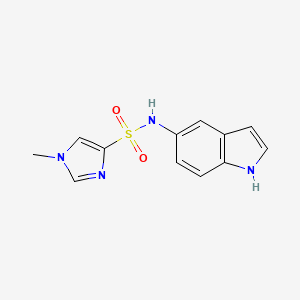

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)

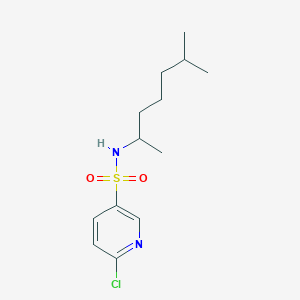

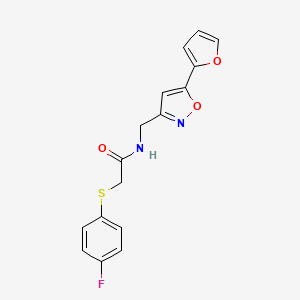

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)

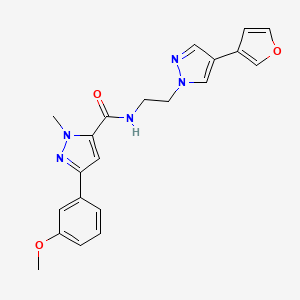

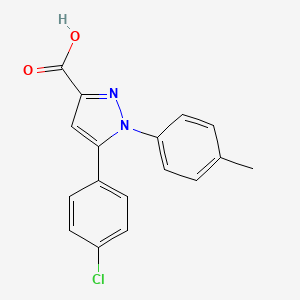

![2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2864766.png)

![3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE](/img/structure/B2864767.png)

![methyl 2-[8-(2,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2864770.png)